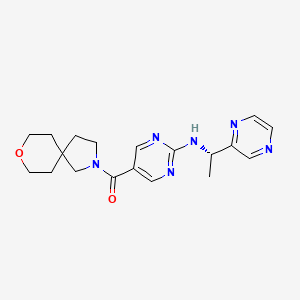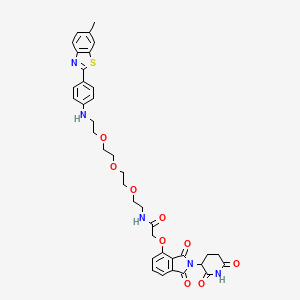
PROTAC |A-synuclein degrader 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC α-synuclein degrader 6 is a compound designed to target and degrade α-synuclein and tau proteins. These proteins are implicated in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The compound is a type of Proteolysis-Targeting Chimera (PROTAC), which facilitates the degradation of specific proteins by the ubiquitin-proteasome system .
Métodos De Preparación
The synthesis of PROTAC α-synuclein degrader 6 involves creating a chimeric molecule that binds both the target protein (α-synuclein) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the ligand for α-synuclein: This involves creating a molecule that specifically binds to α-synuclein.
Synthesis of the ligand for the E3 ubiquitin ligase: This involves creating a molecule that binds to the E3 ubiquitin ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule
Industrial production methods for PROTAC compounds are still under development, with a focus on optimizing yield, purity, and scalability.
Análisis De Reacciones Químicas
PROTAC α-synuclein degrader 6 undergoes several types of chemical reactions:
Binding reactions: The compound binds to α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of α-synuclein.
Proteasomal degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
Ligands: Specific ligands for α-synuclein and E3 ubiquitin ligase.
Linkers: Molecules that connect the ligands.
Catalysts: Catalysts that facilitate the conjugation reactions.
The major product formed from these reactions is the degraded α-synuclein protein.
Aplicaciones Científicas De Investigación
PROTAC α-synuclein degrader 6 has several scientific research applications:
Neurodegenerative disease research: The compound is used to study the degradation of α-synuclein and tau proteins in models of Parkinson’s disease and Alzheimer’s disease
Drug development: Researchers are exploring the potential of PROTAC α-synuclein degrader 6 as a therapeutic agent for neurodegenerative diseases
Protein degradation studies: The compound is used to investigate the mechanisms of targeted protein degradation and the ubiquitin-proteasome system
Mecanismo De Acción
The mechanism of action of PROTAC α-synuclein degrader 6 involves several steps:
Binding: The compound binds to both α-synuclein and the E3 ubiquitin ligase.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to α-synuclein.
Degradation: The ubiquitinated α-synuclein is recognized and degraded by the proteasome
The molecular targets involved are α-synuclein and the E3 ubiquitin ligase, and the pathway is the ubiquitin-proteasome system.
Comparación Con Compuestos Similares
PROTAC α-synuclein degrader 6 is unique in its ability to target both α-synuclein and tau proteins. Similar compounds include:
PROTAC α-synuclein degrader 1: Targets α-synuclein but with different ligands and linkers.
PROTAC tau degrader 1: Specifically targets tau proteins.
AUTOTAC compounds: Use a different mechanism involving autophagy-targeting chimeras.
Propiedades
Fórmula molecular |
C37H39N5O9S |
|---|---|
Peso molecular |
729.8 g/mol |
Nombre IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45) |
Clave InChI |
PWVHWGSXBYTNNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


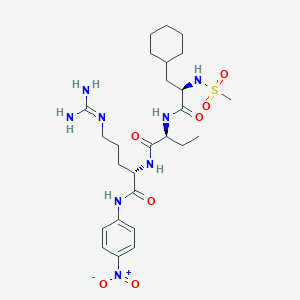
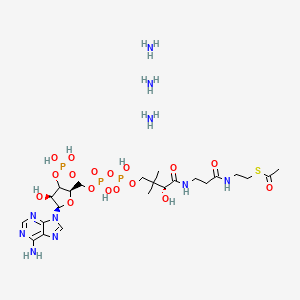
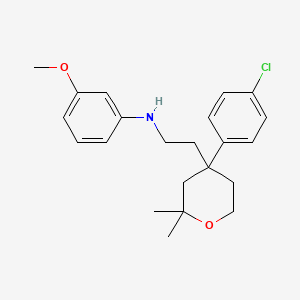
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
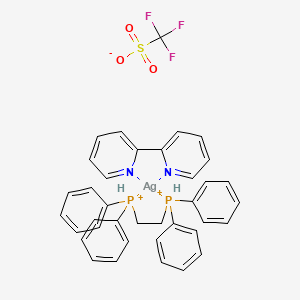

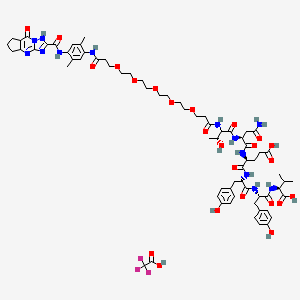
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)


![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)

